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N-Ethylphthalimide

Cat. No.: B187813
CAS No.: 5022-29-7
M. Wt: 175.18 g/mol
InChI Key: JZDSOQSUCWVBMV-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Phthalimide (B116566) Chemistry

The field of phthalimide chemistry has a rich history rooted in the late 19th and early 20th centuries. Phthalimides are imido derivatives of phthalic acid. actascientific.com The broader chemistry of phthalic anhydride (B1165640) and its reactions with nitrogen-containing compounds is extensive. jetir.org One of the most foundational reactions in this area is the Gabriel synthesis, a method that transforms primary alkyl halides into primary amines, which has been a cornerstone of organic synthesis for obtaining pure primary amines. vedantu.com

The historical development of related compounds also sheds light on the importance of the phthalimide structure. For instance, the first recorded preparations of phthalocyanines, complex macrocyclic compounds, were accidental discoveries involving phthalimide or its precursors. In 1907, Braun and Tcherniac observed the formation of a blue substance from molten o-cyanobenzamide. chimia.ch Later, in 1928, a similar blue, iron-containing substance was identified from a phthalimide melt pot in a commercial setting, which was subsequently found to be an iron complex. chimia.ch These early, often serendipitous, findings spurred systematic research into the reactivity and potential of the phthalimide core structure, leading to the development of a vast array of derivatives with diverse applications.

Significance of N-Ethylphthalimide within Phthalimide Derivatives Research

This compound holds a notable position within the extensive family of phthalimide derivatives due to its role as a key intermediate and model compound in organic synthesis. atomfair.comnih.gov Its significance stems from the reactivity endowed by the ethyl group substitution on the nitrogen atom, which makes it a valuable reagent in academic and industrial laboratories. atomfair.com

A primary application of this compound is in the Gabriel synthesis for the preparation of ethylamine (B1201723). In this process, the phthalimide anion acts as a surrogate for ammonia. vedantu.com this compound itself can be synthesized via the reaction of phthalic anhydride with ethylamine or through the N-alkylation of potassium phthalimide with an ethyl halide. ontosight.aivedantu.com The subsequent cleavage of this compound, often by reacting it with hydrazine (B178648), yields ethylamine and phthalhydrazide (B32825), demonstrating a reliable method for producing a primary amine. vedantu.com

Beyond its role in classical synthesis, this compound serves as a precursor for a variety of other compounds. Research has shown that phthalimides are used as starting materials for bioactive molecules, and this compound is no exception. nih.govplos.org It is employed in the synthesis of:

Pharmaceutical Intermediates : The phthalimide scaffold is present in numerous biologically active compounds, and this compound is a building block for creating new potential therapeutic agents. atomfair.complos.orgucl.ac.uk

Agrochemicals : It serves as a precursor for certain pesticides and herbicides. ontosight.aiatomfair.com

Dyes and Pigments : Phthalimides can be converted into phthalocyanines, which are used as dyes and pigments. ontosight.ai

Furthermore, research into novel derivatives continues to highlight the compound's versatility. For example, a series of N-ethyl phthalimide esters were synthesized and studied for their antioxidant properties, demonstrating the ongoing exploration of this scaffold in developing new functional molecules. nih.govbanrepcultural.org

Scope and Academic Relevance of this compound Research

The academic relevance of this compound is broad, touching upon fundamental organic synthesis, medicinal chemistry, and material science. Its well-defined structure and reactivity make it an excellent model for studying the chemical properties and reaction mechanisms of N-substituted phthalimides. atomfair.com

In the context of organic chemistry, this compound is a classic example used to illustrate the Gabriel synthesis, a fundamental transformation taught in academic curricula. vedantu.com Its synthesis and subsequent reactions provide a practical platform for investigating nucleophilic substitution and hydrolysis mechanisms.

In medicinal chemistry, the phthalimide core is a recognized pharmacophore, and derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. ucl.ac.uksphinxsai.combiomedgrid.com Research on this compound and its derivatives contributes to the larger body of knowledge on structure-activity relationships within this class of compounds. nih.gov Studies have explored how modifications to the this compound structure can lead to compounds with potential therapeutic benefits, such as antioxidant activity. actascientific.comnih.gov

In material science, this compound is used in the synthesis of polymers and specialty chemicals, where the stability and reactivity of the phthalimide group are leveraged to create materials with specific, tailored properties. atomfair.com The ongoing research into this compound and its derivatives underscores its sustained importance as a versatile and valuable compound in the scientific community. solubilityofthings.com

Chemical and Physical Properties of this compound

The following tables summarize key identifiers and physical properties of this compound.

Table 1: Identifiers for this compound
IdentifierValueReference
IUPAC Name2-ethylisoindole-1,3-dione atomfair.comnih.gov
CAS Number5022-29-7 atomfair.comchemicalbook.inrheniumshop.co.il
Molecular FormulaC10H9NO2 ontosight.aiatomfair.comrheniumshop.co.il
SMILESCCN1C(=O)C2=CC=CC=C2C1=O atomfair.comnih.gov
InChIKeyJZDSOQSUCWVBMV-UHFFFAOYSA-N nih.gov
Table 2: Physical Properties of this compound
PropertyValueReference
Molecular Weight175.18 g/mol ontosight.ainih.gov
AppearanceWhite to off-white crystalline solid/powder atomfair.comchemicalbook.in
Melting Point73-77 °C chemicalbook.in
Boiling Point285 °C chemicalbook.in
Flash Point122 °C chemicalbook.in
SolubilitySoluble in DMSO, ethanol (B145695), and acetone atomfair.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B187813 N-Ethylphthalimide CAS No. 5022-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylisoindole-1,3-dione
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InChI

InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDSOQSUCWVBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052134
Record name N-Ethylphthalimide
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5022-29-7
Record name 2-Ethyl-1H-isoindole-1,3(2H)-dione
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Record name N-Ethylphthalimide
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Record name N-Ethylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethyl-
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Record name N-Ethylphthalimide
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Record name N-ETHYLPHTHALIMIDE
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Advanced Synthetic Methodologies for N Ethylphthalimide and Its Derivatives

Classical and Contemporary Approaches to N-Ethylphthalimide Synthesis

The synthesis of this compound has been traditionally achieved through well-established methods that remain relevant in contemporary organic chemistry. These methods are valued for their reliability and instructional significance.

Reaction of Phthalic Anhydride (B1165640) with Ethylamine (B1201723)

A direct and common method for preparing this compound involves the condensation reaction between phthalic anhydride and ethylamine. ontosight.aigoogle.com This reaction proceeds via a nucleophilic attack of the amino group of ethylamine on one of the carbonyl carbons of phthalic anhydride. ontosight.airesearchgate.net The initial addition leads to the formation of an intermediate phthalamic acid, which upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable five-membered imide ring of this compound. researchgate.net

This reaction can be carried out under various conditions, including in the presence of an acid catalyst like sulphamic acid in acetic acid at elevated temperatures, which can produce high yields of N-substituted phthalimides. researchgate.netpharmainfo.in A continuous process has also been developed where molten phthalic anhydride is reacted with excess ethylamine gas in a heated tube reactor, allowing for a quantitative yield of this compound with minimal byproducts. google.com

Gabriel Phthalimide (B116566) Synthesis and this compound as Intermediate

The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines. unacademy.combyjus.comwikipedia.org In this multi-step process, this compound serves as a crucial intermediate. fiveable.mecareers360.com The synthesis begins with the deprotonation of phthalimide with a base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt of phthalimide. wordpress.comdoubtnut.com This phthalimide anion is a potent nucleophile. unacademy.combyjus.com

The nucleophilic phthalimide anion then reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in a nucleophilic substitution (SN2) reaction. fiveable.menrochemistry.com This step results in the formation of this compound. fiveable.medoubtnut.com The final step involves the liberation of the primary amine, ethylamine, from the this compound intermediate. This is typically achieved by hydrazinolysis (reaction with hydrazine) or by acidic or basic hydrolysis. wikipedia.orgnrochemistry.comlibretexts.org Hydrazinolysis is often preferred as it proceeds under milder conditions and produces phthalhydrazide (B32825), a stable cyclic byproduct, along with the desired ethylamine. wikipedia.orgvedantu.com

The Gabriel synthesis is advantageous because it prevents the over-alkylation that can occur when preparing primary amines directly from ammonia. unacademy.combyjus.com The phthalimide group effectively "protects" the amine, allowing for the clean formation of a primary amine upon deprotection. fiveable.me However, a limitation of this method is that it is generally not suitable for preparing secondary amines or for using secondary alkyl halides due to steric hindrance and the potential for elimination reactions. wikipedia.org

Modern Catalytic Strategies in Phthalimide Synthesis

While classical methods for phthalimide synthesis are robust, modern organic chemistry has seen the development of more efficient and versatile catalytic strategies. These approaches often offer milder reaction conditions, broader substrate scope, and higher atom economy.

Transition Metal-Catalyzed Methods

Transition metal catalysis has revolutionized the synthesis of a wide array of organic compounds, including N-substituted phthalimides. Catalysts based on palladium and copper are particularly prominent in this area.

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of this compound is less common, the principles are applicable to the synthesis of N-aryl phthalimides, which are important derivatives. For instance, palladium catalysts can facilitate the carbonylation of aryl iodides in the presence of carbon monoxide and an amine, leading to the formation of phthalimide structures. nih.gov Another approach involves the use of a polymer-supported palladium-N-heterocyclic carbene catalyst for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids, amines, and carbon monoxide. rsc.org

Copper-Catalyzed Transformations

Copper-based catalysts offer a cost-effective and efficient alternative for the synthesis of N-substituted phthalimides. For example, a nano-Cu2O catalyst has been employed for the three-component assembly of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. rsc.org This method is notable for its use of a green solvent and a recyclable nanocatalyst. Another copper-catalyzed method involves the oxidative C-C bond cleavage of 1-indanones and their subsequent reaction with amines in the presence of oxygen as a green oxidant to form N-substituted phthalimides. rsc.org

Rhodium-Catalyzed Amidation and Cyclization

A significant advancement in the synthesis of N-substituted phthalimides, including this compound, involves a rhodium(III)-catalyzed cascade reaction. This method facilitates the direct synthesis from benzoic acids and isocyanates through an ortho C-H bond functionalization followed by an intramolecular cyclization. researchgate.net This one-step process is noted for its high atom economy, as the only theoretical byproduct is water. researchgate.netresearchgate.net

The reaction mechanism is believed to commence with the coordination of the rhodium catalyst to the benzoic acid, followed by C-H activation at the ortho position to form a rhodacycle intermediate. Subsequent insertion of the isocyanate and reductive elimination leads to the N-substituted phthalimide product. researchgate.net The choice of catalyst, solvent, and additives is crucial for the reaction's success. Studies have shown that a cationic rhodium(III) catalyst is effective, and halogenated solvents like 1,2-dichloroethane (B1671644) (DCE) or 1,2-dichlorobenzene (B45396) (DCB) are suitable for the reaction, with DCB often providing optimal results. researchgate.netsnnu.edu.cn The scope of this reaction is broad, tolerating various substituents on both the benzoic acid and the isocyanate, allowing for the synthesis of a diverse library of N-substituted phthalimides. researchgate.net For instance, N-methyl and N-ethylisoquinolones can undergo this C-H activation and coupling to yield the corresponding amination products. snnu.edu.cn

Table 1: Rhodium-Catalyzed Synthesis of N-Substituted Phthalimides - Selected Results researchgate.net
EntryIsocyanateCatalystSolventTemperature (°C)Time (h)Yield (%)
1Phenyl Isocyanate[RhCpCl2]2mesitylene1003651
2Ethyl Isocyanate[RhCpCl2]2mesitylene1003630
3Benzyl Isocyanate[RhCp(OAc)2]DCE1003672
4p-Tolyl Isocyanate[RhCpCl2]2mesitylene1003691
Synthesis of Metal Porphyrazine Complexes Bearing this compound Substituted Ligands

Porphyrazines (Pzs), which are synthetic analogues of naturally occurring porphyrins, can be functionalized with this compound moieties to create complex structures with unique photochemical and electrochemical properties. researchgate.netresearchgate.net The synthesis of these metal complexes is a multi-step process.

The procedure begins with the synthesis of a magnesium(II) porphyrazine derivative, specifically 2,3,7,8,12,13,17,18-octakis[(this compound)thio]porphyrazinato magnesium(II) (Pz1), and its corresponding metal-free base (Pz2). researchgate.net A subsequent demetallation reaction of the magnesium(II) complex, followed by remetallation with a different metal salt, can yield new porphyrazine complexes. For example, reacting the free-base porphyrazine (Pz2) with manganese(II) chloride tetrahydrate leads to the formation of a manganese(III) sulfanyl (B85325) porphyrazine derivative (Pz3). researchgate.net This novel manganese complex exhibits electrochemical activity attributed to both the central metal ion and the peripheral this compound substituents. researchgate.net These complex structures are characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), UV-Vis, and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net

Table 2: Synthesized Porphyrazine Complexes with this compound Moieties researchgate.net
Compound IDDescriptionCentral Metal
Pz12,3,7,8,12,13,17,18-Octakis[(this compound)thio]porphyrazinatoMagnesium(II)
Pz22,3,7,8,12,13,17,18-Octakis[(this compound)thio]porphyrazineNone (Free-Base)
Pz3Manganese(III) sulfanyl porphyrazine derived from Pz2Manganese(III)
N-Heterocyclic Carbene (NHC)-Palladium Complexes with this compound Functionality

N-Heterocyclic Carbenes (NHCs) have become prominent ligands in organometallic chemistry, and incorporating this compound functionality into their structure allows for the creation of novel palladium complexes. inonu.edu.trresearchgate.net The synthesis of these complexes begins with the preparation of an this compound functionalized 1,3-dialkylbenzimidazolium salt, which serves as the NHC precursor. inonu.edu.tr This salt is synthesized and then characterized using methods such as elemental analysis, FT-IR, and NMR spectroscopy. inonu.edu.tr

Organocatalytic Approaches

Organocatalysis presents an alternative to metal-based catalysis for synthesizing phthalimide derivatives. One such strategy involves the decarboxylative alkylation of N-hydroxyphthalimide esters, which can be achieved through an organocatalytic pathway. researchgate.net Furthermore, phthalimide derivatives themselves can function as organocatalysts. Phthalimide potassium salt, for example, has been employed as an organocatalyst for the cyanosilylation of various carbonyl compounds under very mild reaction conditions. sigmaaldrich.com This dual role highlights the versatility of the phthalimide scaffold in organic synthesis.

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of this compound and its derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives, such as water, or by eliminating the solvent altogether. The synthesis of N-phthalimide derivatives has been successfully demonstrated in aqueous media. sphinxsai.com For instance, the synthesis of 4-Amino-N-ethylphthalimide can be carried out in a mixture of water and hydrochloric acid. chemicalbook.com

Solvent-free, or "neat," reaction conditions represent another significant green advancement. The synthesis of N-(2-hydroxyethyl)phthalimide, a close analogue of this compound, can be achieved by simply mixing equimolar amounts of phthalic anhydride and ethanolamine (B43304) and heating them, leading directly to the product. niscpr.res.in Mechanochemistry, specifically through ball milling, also provides a solvent-free route for the alkylation of parent macrocycles with N-(2-bromoethyl)phthalimide. mdpi.com These solventless approaches often lead to high yields, simplified workup procedures, and a significant reduction in chemical waste. niscpr.res.inmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comactascientific.com This technique has been effectively applied to the synthesis of this compound derivatives. mdpi.com

In a comparative study, the alkylation of a dihomooxacalix mdpi.comarene with N-(2-bromoethyl)phthalimide was performed using both conventional reflux and microwave irradiation. mdpi.com The microwave-assisted reaction was completed in just 42 minutes, whereas the conventional method was still incomplete after 7 days of reflux. mdpi.com Furthermore, the microwave approach eliminated the need for potassium iodide as a reactant and reduced the amount of solvent required. mdpi.com A solvent-free microwave-assisted synthesis of N-(2-hydroxyethyl)phthalimide was achieved in as little as 30 seconds by irradiating a neat mixture of the reactants. niscpr.res.in These examples clearly demonstrate that microwave irradiation is a superior method for the rapid, efficient, and greener synthesis of phthalimide derivatives. niscpr.res.inmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an this compound Derivative mdpi.com
MethodConditionsTimeResult
ConventionalReflux in MeCN, 6 equiv. of reactants7 daysIncomplete conversion (19% unreacted starting material)
MicrowaveMW irradiation (150 °C) in MeCN42 minComplete conversion to products

Flow Chemistry Applications in this compound Synthesis and Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful methodology in modern chemical synthesis. Its adoption offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, greater reaction control, and simplified scalability. science.govchemistrysteps.com These benefits are particularly relevant to the synthesis and subsequent reactions of this compound and its derivatives, enabling cleaner products and more efficient processes.

The synthesis of N-alkylphthalimides, including this compound, is often achieved through the condensation of phthalic anhydride with a primary amine. In a continuous flow setting, this reaction can be performed with high efficiency. For instance, a continuous method for producing N-alkylphthalimides involves the direct reaction of a gaseous alkylamine with molten phthalic anhydride in a hot tube reactor. This approach can lead to quantitative yields in very short residence times, often less than a minute. researchgate.net Another patented continuous process utilizes two stirred tank reactors in sequence, operated at different temperatures, to achieve yields of over 99.5%. acs.org

While specific data for the continuous flow synthesis of this compound is not extensively published, the successful application of this technology to the closely related N-methylphthalimide provides a strong precedent. The principles of the Gabriel synthesis, which uses potassium phthalimide to prepare primary amines, are also readily adaptable to flow systems. vedantu.comtestbook.comru.nl The alkylation of phthalimide followed by hydrazinolysis to release the primary amine can be "telescoped" into a continuous sequence, minimizing manual handling and purification steps. researchgate.netmasterorganicchemistry.com

Research into the continuous flow synthesis of related heterocyclic compounds further underscores the potential for this compound production. A study on the Paal-Knorr synthesis of a pyrrole (B145914) derivative using ethylamine and 2,5-hexanedione (B30556) in a microreactor demonstrated the scalability of the process from micro-scale optimization to a production rate of 55.8 grams per hour. This highlights the suitability of ethylamine as a reagent in continuous flow, a key component for this compound synthesis.

The table below illustrates the conditions and outcomes for the synthesis of a related N-alkylphthalimide and a pyrrole using ethylamine in a continuous flow setup, providing a model for what could be expected for this compound synthesis.

Table 1: Examples of Continuous Flow Synthesis for Related Compounds

ProductReactantsReactor TypeKey ParametersProductivity/YieldReference
3-Benzyl-3-hydroxy-2-methylisoindolin-1-oneN-Methylphthalimide, Phenylacetic acidVapourtec UV-150 Photoreactor0.01 M concentration, 10 mL/min flow rate1.34 g/hour (88% yield) acs.org
1-Ethyl-2,5-dimethyl-1H-pyrrole2,5-Hexanedione, EthylamineGlass Microstructured Flow Reactor (9.6 mL)Optimized temperature and stoichiometry55.8 g/hour (96% yield)

Beyond its synthesis, reactions involving this compound can also be significantly enhanced using flow chemistry. Photochemical reactions, in particular, benefit from the precise control of irradiation time and the large surface-area-to-volume ratio of microreactors, which ensures uniform light exposure. nih.gov Photodecarboxylation reactions of phthalimide derivatives have been successfully translated from batch to continuous flow reactors, resulting in shorter reaction times and higher yields. beilstein-journals.org

However, the reactivity of this compound itself can be substrate-specific. In a study on photosensitized C-H fluorination, this compound did not yield a product under conditions where other N-alkylphthalimides with longer alkyl chains reacted successfully. This indicates that while flow chemistry provides a powerful platform, reaction optimization for specific substrates like this compound remains crucial.

The table below summarizes findings on the reactivity of this compound and a close analogue in different reaction types, illustrating the scope of transformations amenable to flow chemistry.

Table 2: Reactivity of this compound and Analogues in Chemical Transformations

SubstrateReaction TypeReagentsKey FindingReference
This compoundGabriel Synthesis (amine liberation)Hydrazine (B178648) (NH₂NH₂)Yields ethylamine and phthalhydrazide, a reaction suitable for flow adaptation. researchgate.net
This compoundPhotosensitized C-H FluorinationSelectfluor™, PhotosensitizerNo reaction observed under the tested conditions.
N-MethylphthalimidePhotodecarboxylative Benzylation (Flow)Phenylacetic acidSuccessful conversion to 3-benzyl-3-hydroxy-2-methylisoindolin-1-one with high productivity. acs.org

Mechanistic Investigations of N Ethylphthalimide Reactions

Nucleophilic Acyl Substitution Reactions

N-Ethylphthalimide, like other imides, features two electrophilic carbonyl carbons that are susceptible to attack by nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism, leading to the cleavage of one or both acyl-nitrogen bonds.

Hydrolysis Pathways of this compound

The hydrolysis of this compound to yield ethylamine (B1201723) and phthalic acid can be achieved under both acidic and basic conditions, following distinct mechanistic pathways. careers360.com

Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the corresponding carbonyl carbon. A water molecule then acts as a nucleophile, attacking this activated carbon. careers360.com This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination steps result in the cleavage of the C-N bond, ultimately liberating ethylamine and phthalic acid after a second hydrolysis step at the other carbonyl group. careers360.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks one of the carbonyl carbons. byjus.com This process is similar to the base-catalyzed hydrolysis of esters. byjus.com The attack forms a tetrahedral intermediate, which then collapses, cleaving the imide ring to form an N-ethylphthalamic acid salt. Further hydrolysis under harsh conditions is required to cleave the remaining amide bond to release ethylamine and the phthalate (B1215562) salt.

Hydrolysis ConditionInitial StepKey IntermediateFinal Products
Acidic (H₃O⁺) Protonation of a carbonyl oxygen. careers360.comProtonated tetrahedral intermediateEthylamine and Phthalic acid. careers360.comprutor.ai
Basic (OH⁻) Nucleophilic attack by hydroxide ion on a carbonyl carbon. byjus.comN-ethylphthalamic acid saltEthylamine and Phthalate salt. byjus.comtestbook.com

Reaction with Hydrazine (B178648) (Gabriel Synthesis Hydrolysis)

The reaction of this compound with hydrazine (NH₂NH₂) is a crucial step in the Gabriel synthesis of primary amines, often preferred over acid or base hydrolysis due to its milder conditions and high efficiency. byjus.comvedantu.com This process, known as the Ing-Manske procedure, effectively cleaves the phthalimide (B116566) group to release the primary amine. careers360.com

The mechanism involves the nucleophilic attack of one amino group of the hydrazine molecule on one of the carbonyl carbons of this compound. testbook.com This results in a tetrahedral intermediate that opens the phthalimide ring. An intramolecular nucleophilic acyl substitution then occurs, where the second amino group of the hydrazine attacks the remaining carbonyl group. careers360.comtestbook.com This sequence leads to the formation of a stable, cyclic phthalhydrazide (B32825) precipitate and the desired primary amine, ethylamine. vedantu.com

The key steps are:

Nucleophilic attack by hydrazine on a carbonyl carbon. doubtnut.com

Ring opening to form a hydrazide intermediate.

Intramolecular cyclization via attack of the terminal NH₂ group on the second carbonyl. testbook.com

Formation of ethylamine and the phthalhydrazide byproduct. vedantu.com

Organometallic Reagent Mediated Nucleophilic Acyl Substitution

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can react with the carbonyl groups of this compound. libretexts.org Due to their high reactivity, these reagents typically add twice to cyclic imides, leading to the formation of diols.

The reaction mechanism involves two sequential nucleophilic additions:

The first equivalent of the organometallic reagent attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. The resulting alkoxide is stabilized by the metal cation.

Unlike in Weinreb amides, the intermediate formed from the first addition is often unstable upon workup and the second carbonyl group is readily attacked. A second equivalent of the organometallic reagent attacks the second carbonyl group.

An acidic workup is then required to protonate the resulting dialkoxide to yield the final di-tertiary alcohol product containing the ethylamino substituent.

The strong basicity of organometallic reagents is a significant limitation; they cannot be used with substrates containing acidic protons, such as those found in alcohols, primary or secondary amines, and carboxylic acids. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution (EAS) on the Phthalimide Ring System

The benzene (B151609) ring of the phthalimide system can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and regioselectivity of this reaction are heavily influenced by the nature of the substituent already attached to the ring. libretexts.org

The phthalimido group, containing two electron-withdrawing carbonyl groups, deactivates the aromatic ring towards electrophilic attack. lumenlearning.com The carbonyl groups pull electron density away from the benzene ring through resonance, making it less nucleophilic and therefore less reactive than benzene itself. masterorganicchemistry.comucalgary.ca

Influence of Substituents on Aromatic Reactivity

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the ring, increasing its nucleophilicity and the rate of EAS. They are typically ortho-, para-directing. Examples include -OH, -NH₂, and -OR groups. ucalgary.ca

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its reactivity. lumenlearning.com

Ortho-, Para-Directing Deactivators: Halogens (F, Cl, Br, I) are an exception, being deactivating due to their inductive effect but ortho-, para-directing because of their ability to donate a lone pair through resonance. masterorganicchemistry.com

Meta-Directing Deactivators: Most deactivating groups direct incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (arenium ion) for ortho and para attack place the positive charge adjacent to the electron-withdrawing group, which is highly destabilizing. Meta attack avoids this unfavorable arrangement.

The imide functionality in this compound contains two carbonyl groups directly attached to the aromatic ring system. These are strong electron-withdrawing groups, making the phthalimido group a deactivating and meta-directing substituent for electrophilic aromatic substitution.

Substituent TypeEffect on ReactivityDirecting InfluenceExample Groups
Activating Increases RateOrtho, Para-OH, -NH₂, -OR, -R
Deactivating (o, p-directing) Decreases RateOrtho, Para-F, -Cl, -Br, -I
Deactivating (m-directing) Decreases RateMeta-NO₂, -CN, -C=O, -SO₃H

Photoinduced and Radical Reactions

N-substituted phthalimides are excellent substrates for photoinduced electron transfer (PET) reactions due to their favorable photophysical and electrochemical properties. dcu.ieclockss.org Upon irradiation, typically with UV light, the phthalimide can be excited to a singlet or triplet state, making it a powerful electron acceptor. dcu.ie

The general mechanism for many of these reactions involves:

Photoexcitation: The phthalimide absorbs a photon, promoting it to an excited state (P*).

Single Electron Transfer (SET): The excited phthalimide accepts an electron from a suitable electron donor (D), forming a radical anion (P•⁻) and a radical cation (D•⁺). beilstein-journals.org

Radical Ion Reactions: The generated radical ions undergo subsequent reactions, such as proton transfer, decarboxylation, or desilylation, to form neutral radicals. clockss.orgbeilstein-journals.org

Radical Coupling: The resulting neutral radicals combine to form the final C-C bond.

A notable example is the photodecarboxylative addition of carboxylates to phthalimides. dcu.ie In this process, the excited phthalimide abstracts an electron from a carboxylate anion, which then undergoes decarboxylation to form an alkyl radical. This radical subsequently adds to the phthalimide radical anion.

Similarly, this compound has been shown to react with olefins like cyclohexene (B86901) in methanol (B129727) upon irradiation. This reaction proceeds through the triplet state and can yield photoreduced products alongside methanol-trapping products, indicating a complex pathway involving radical intermediates. dcu.ieclockss.org The formation of radical precursors from N-hydroxyphthalimide (NHPI) esters is a well-established strategy in modern organic synthesis, highlighting the versatility of the phthalimide scaffold in radical chemistry. beilstein-journals.orgbeilstein-journals.org

Photoaddition Reactions with Olefins

The photoaddition reactions of N-alkylphthalimides, including this compound, with olefins typically proceed through an excited state mechanism, leading to the formation of various addition products. When N-methylphthalimide is irradiated in the presence of olefins, benzazepinedione derivatives are often formed. clockss.org For instance, the reaction with cis- or trans-2-butene yields the corresponding benzazepinediones with high stereoselectivity (>95%), suggesting a concerted [π2+σ2] cycloaddition pathway. clockss.org However, the efficiency and outcome of these reactions are highly dependent on the structure of the olefin. clockss.org

The reaction is less effective with tri-substituted alkenes and generally does not occur with tetra-substituted or cyclic alkenes. clockss.org In such cases, photoreduction of the phthalimide becomes a competing process. clockss.org The oxidation potential of the alkene plays a crucial role; olefins with low oxidation potentials can lead to non-productive quenching of the excited phthalimide via electron transfer. clockss.org

With vinyl ethers, such as ethyl vinyl ether and n-butyl vinyl ether, N-methylphthalimide undergoes photoaddition to yield benzazepinediones, albeit in low yields. clockss.org A subsequent Paternò-Büchi reaction can also occur, leading to the formation of oxetanes. clockss.org

A summary of representative photoaddition reactions of N-methylphthalimide with various olefins is presented below:

OlefinProduct(s)Yield (%)Reference
cis-2-ButeneBenzazepinedione>95% stereoselectivity clockss.org
trans-2-ButeneBenzazepinedione>95% stereoselectivity clockss.org
Ethyl vinyl etherBenzazepinedione, Oxetane8, 9 clockss.org
n-Butyl vinyl etherBenzazepinedione, Oxetane20, 4 clockss.org
2,3-Dimethyl-2-butenePhotoreduced N-methylphthalimidine5 clockss.org

Photoinduced Electron Transfer (PET) Processes and Redox Properties

This compound and related N-alkylphthalimides are excellent substrates for photoinduced electron transfer (PET) reactions due to their favorable photophysical and electrochemical properties. clockss.org Upon UV irradiation, N-alkylphthalimides can be excited to their singlet or triplet states, which are potent oxidants. clockss.orgwikipedia.org The excited phthalimide can accept an electron from a suitable donor, initiating a chemical reaction. wikipedia.org This process generates a radical ion pair, which can then undergo various subsequent reactions, such as bond cleavage, addition, or cyclization. dntb.gov.uaclockss.org

The redox properties of phthalimides have been extensively studied. N-Methylphthalimide exhibits a reversible reduction to its radical anion at approximately -1.5 V (vs. SCE) in acetonitrile. clockss.org The oxidizing power of the excited phthalimide can be estimated using the Rehm-Weller equation. clockss.org For N-methylphthalimide, the limiting oxidation potential for an isoenergetic electron transfer is about 2.4 V from the first excited singlet state and 1.7 V from the first excited triplet state. clockss.org

The presence of hydrogen-bonding sites in the N-alkyl side chain can significantly affect the redox properties, leading to anodically shifted pre-waves in cyclic voltammograms. clockss.org PET is a key step in many photoreactions of this compound, including the photodecarboxylative addition of carboxylates, which provides access to hydroxyl- and methylene-isoindolinones. dcu.ie In these reactions, the excited phthalimide accepts an electron from a carboxylate, leading to decarboxylation and the formation of an alkyl radical that subsequently adds to the phthalimide ring. dcu.iedcu.ie

Recent applications have explored the use of this compound derivatives in materials science, for instance, in the development of bipolar redox-active molecules for non-aqueous flow batteries by coupling them with phenothiazine (B1677639) catholytes. osti.gov Furthermore, manganese(III) porphyrazines functionalized with this compound substituents have demonstrated electrocatalytic activity, highlighting the role of the phthalimide moiety in redox transitions. researchgate.netmdpi.comresearchgate.net

Decarboxylative Alkylation and Boryl-Radical Mediated Pathways

Decarboxylative alkylation involving N-hydroxyphthalimide (NHPI) esters is a powerful method for generating carbon radicals. rsc.orgsioc-journal.cn A notable advancement in this area is the development of an organocatalytic strategy that utilizes a pyridine-boryl radical-mediated pathway. rsc.orgresearchgate.net This metal-free approach allows for the decarboxylative alkylation of NHPI-based reactive esters with olefins. rsc.org

The mechanism is proposed to involve a boryl radical that mediates the decarboxylation, which is distinct from the single-electron transfer (SET) mechanism seen in many other decarboxylative reactions. rsc.org This method demonstrates good functional group compatibility and is applicable to a broad range of both alkyl and aryl carboxylic acid derivatives. rsc.orgresearchgate.net

The general process involves the generation of a pyridine-boryl radical, which then interacts with the N-hydroxyphthalimide ester. This leads to decarboxylation and the formation of an alkyl radical. This radical can then be trapped by an olefin to form a new carbon-carbon bond. rsc.org

Another related process is the electrochemically promoted decarboxylative borylation of alkyl N-hydroxyphthalimide esters. researchgate.net This method proceeds under mild conditions in an undivided cell without the need for transition metals or photocatalysts. researchgate.net The redox-active NHPI esters readily generate alkyl radicals via decarboxylation through a single-electron transfer process, which are then used in the borylation reaction with a diboron (B99234) reagent. researchgate.net Visible-light-induced photoredox catalysis has also been employed for the decarboxylative 1,2-boron shift of β-boryl NHPI esters, providing a route to versatile organoboron compounds. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orglibretexts.org In the context of this compound chemistry, N-substituted maleimides, which share the imide functional group, are common dienophiles in Diels-Alder reactions. For instance, N-ethylmaleimide reacts with 9-hydroxymethylanthracene in water. mdpi.com The kinetics of such reactions in aqueous media can be influenced by the presence of salts, which affect hydrophobic interactions and the solvation of the transition state. mdpi.com

While this compound itself is not a typical diene or dienophile for the classic Diels-Alder reaction, its structural analogs play a significant role. The hetero-Diels-Alder reaction, an important variant, involves heteroatoms and can be used to synthesize heterocyclic compounds. wikipedia.org For example, imines can act as dienophiles to form N-heterocyclic products. wikipedia.org

Sustainable media, such as water, polyethylene (B3416737) glycol, and deep eutectic solvents, have been explored for conducting Diels-Alder reactions to improve their environmental footprint. mdpi.comnih.gov

Rearrangement Reactions and Isomerization Processes

This compound and related structures can undergo rearrangement and isomerization reactions under certain conditions. For instance, photochemical and thermal Smiles rearrangements have been studied for β-(nitrophenoxy)ethylamines, which can be synthesized from the corresponding phthalimide derivatives. researchgate.net The photolysis of the ortho and para isomers of β-(nitrophenoxy)ethylamine does not lead to a Smiles rearrangement, but rather to the bonding of the β-amino group at a ring carbon adjacent to the side chain. researchgate.net In contrast, the meta isomer undergoes a photochemical Smiles rearrangement from its triplet state. researchgate.net

Isomerization processes are also observed in the products of photoaddition reactions. For example, during the photoaddition of N-methylphthalimide with certain dienes, an initially formed benzazepinedione can isomerize to a more stable isomer. clockss.org Similarly, photoadducts from reactions with α-silyl thioethers can undergo desilanolation or dehydration, which can be considered forms of rearrangement or elimination leading to isomeric products. clockss.org

Furthermore, studies on 4-substituted phthalimide 2-hydroxy-Schiff bases have revealed tautomerization and excited-state intramolecular proton transfer (ESIPT) processes. sonar.ch These compounds can exist in equilibrium between enol and keto forms, and this equilibrium can be influenced by the solvent and by photoexcitation, leading to keto emission with a large Stokes shift. sonar.ch

N Ethylphthalimide As a Key Intermediate and Scaffold in Organic Synthesis

Precursor to Primary Amines (Gabriel Synthesis)

One of the most classic and fundamental applications of N-substituted phthalimides, including N-Ethylphthalimide, is in the Gabriel synthesis for the preparation of primary amines. prutor.aicareers360.com This method provides a reliable route to pure primary amines, effectively avoiding the over-alkylation that can lead to mixtures of primary, secondary, and tertiary amines in other methods. prutor.aivedantu.com

The process begins with the N-alkylation of phthalimide (B116566). prutor.ai Phthalimide is first deprotonated by a base like potassium hydroxide (B78521) (KOH) to form the potassium salt of phthalimide, a potent nucleophile. careers360.comvedantu.com This nucleophile then reacts with an alkyl halide, such as ethyl bromide, in a nucleophilic substitution reaction to form the corresponding N-alkylated phthalimide, in this case, this compound. prutor.aifiveable.me

The final and crucial step is the cleavage of the N-alkylphthalimide to release the primary amine. prutor.ai While acidic or basic hydrolysis can be used, a common and effective method involves treatment with hydrazine (B178648) (NH₂NH₂). vedantu.comtestbook.comdoubtnut.comyoutube.com When this compound is heated with hydrazine, a nucleophilic acyl substitution reaction occurs. vedantu.comtestbook.com The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic byproduct, phthalhydrazide (B32825), and liberating the desired primary amine, ethylamine (B1201723). vedantu.comtestbook.com The phthalimide group essentially acts as a protecting group for the amine functionality during the initial alkylation step. fiveable.me

Table 1: Gabriel Synthesis of Ethylamine from this compound

Step Reactants Reagent Product Byproduct Reference

Building Block for Complex Heterocyclic Compounds

The rigid structure of the phthalimide ring combined with the N-ethyl substituent makes this compound an important starting material and intermediate for synthesizing a variety of complex heterocyclic compounds. atomfair.comnih.gov

While direct cyclization of this compound into an indole (B1671886) is not a standard transformation, the primary amine (ethylamine) produced from it via the Gabriel synthesis is a versatile building block. Indole derivatives are a critical class of heterocycles in medicinal chemistry. Various synthetic methods for indoles utilize primary amines as key components. For instance, derivatives of indole-3-propanamide have been prepared through a reaction involving an N-substituted indole, aldehydes, and an amine. Although not a direct conversion, the role of this compound as a clean source of ethylamine makes it an important precursor in multi-step syntheses targeting specific N-ethyl-substituted indole pharmacophores.

N-substituted phthalimides are valuable precursors for the synthesis of complex heterocyclic systems containing bridgehead nitrogen atoms. umich.edursc.org These structures are of interest due to their unique three-dimensional arrangement and presence in various biologically active molecules. rsc.org A key strategy involves the reductive cyclization of N-substituted phthalimides. umich.edu

In a relevant study, N-[2-(2-quinolyl)ethyl]phthalimide, an analogue of this compound, was subjected to controlled reduction. umich.edu The process involved hydrogenation to form a 1,2,3,4-tetrahydroquinolyl intermediate, followed by reduction with sodium borohydride (B1222165) to yield an amido alcohol. This intermediate could then undergo cyclodehydration to afford the final bridgehead nitrogen heterocycle. umich.edu This demonstrates how the phthalimide scaffold, including N-alkylated versions, can be intricately manipulated to build complex, multi-ring systems. umich.edu

This compound serves as a precursor for the synthesis of specialized Schiff bases. sonar.ch Schiff bases, characterized by an imine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde or ketone and are important in both biological systems and materials science. nih.govajchem-a.com

A multi-step synthesis has been developed to produce 4-substituted phthalimide 2-hydroxy-Schiff bases starting from phthalimide. The process involves:

Nitration of the phthalimide ring to produce 4-nitrophthalimide. sonar.ch

N-alkylation with ethyl bromide to yield N-ethyl-4-nitrophthalimide, a step taken to increase solubility. sonar.ch

Reduction of the nitro group to an amine, forming 4-amino-N-ethylphthalimide. sonar.ch

Condensation of this amino-N-ethylphthalimide intermediate with an appropriate aldehyde, such as salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, to yield the final 2-hydroxy-Schiff base. sonar.ch

Table 2: Example of a Schiff Base Synthesized from a 4-Amino-N-ethylphthalimide Precursor

Precursor Amine Aldehyde Resulting Schiff Base Reference
4-Amino-N-ethylphthalimide Salicylaldehyde 2-((E)-((2-ethyl-1,3-dioxoisoindolin-4-yl)imino)methyl)phenol sonar.ch

This compound moieties have been incorporated into the structure of benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). researchgate.net NHCs are widely used as ligands in organometallic chemistry and catalysis. beilstein-journals.orgd-nb.info

Researchers have synthesized an this compound functionalized 1,3-dialkylbenzimidazolium salt. researchgate.net Similarly, other studies have reported the synthesis of novel benzimidazolium bromide salts bearing a (phthalimide-2-yl)methyl group, which were evaluated for their antitumor activities. inonu.edu.trtubitak.gov.tr The synthesis typically involves reacting an N-alkylbenzimidazole with an alkyl halide that contains the phthalimide group. d-nb.info These examples highlight the use of the phthalimide structure as a functional group to tune the electronic and steric properties of the resulting benzimidazolium salts and their subsequent NHC-metal complexes. d-nb.info

Schiff Bases

Synthesis of Diverse Organic Molecules and Pharmacophores

The utility of this compound extends beyond the Gabriel synthesis and specific heterocyclic systems to its use as a versatile building block for a broader range of organic molecules and pharmacophores. atomfair.comchemimpex.com The phthalimide structure itself is a recognized pharmacophore found in many biologically active compounds. nih.govrsc.org

Research has focused on synthesizing novel N-ethyl phthalimide esters by introducing an ester-containing group to the N-terminus of the phthalimide. nih.govresearchgate.net These compounds were synthesized and characterized, with some showing potential as antioxidant agents. nih.gov In another application, this compound can be used as a starting point to create more complex organochalcogen ligands, such as N-[2-(phenylseleno)ethyl]phthalimide. This is achieved by reacting an organochalcogen anion with a suitable N-substituted phthalimide precursor, like N-(2-bromoethyl)phthalimide. scirp.orgpsu.edu Such ligands are of interest for their coordination chemistry with various metals. psu.edu Furthermore, N-substituted phthalimides are employed in the preparation of polymers and as protecting groups in the synthesis of complex molecules like α-amino acids. nih.govdiva-portal.org

Table 3: Examples of Diverse Molecules and Scaffolds Derived from this compound or its Analogues

Precursor Reaction Type Product Class Potential Application Reference
This compound derivatives Esterification N-Ethyl phthalimide esters Antioxidants nih.gov
N-(2-bromoethyl)phthalimide Nucleophilic substitution with PhSe⁻ Organoselenium ligands Coordination chemistry scirp.org, psu.edu
N-substituted phthalimides General synthesis Polymers, Catalysts Materials science, Catalysis diva-portal.org

Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. ontosight.aiatomfair.comamoghchemicals.in Its stable phthalimide core allows for controlled chemical modifications, making it an ideal starting material or intermediate. chemimpex.com The compound's utility is prominently highlighted in the Gabriel Phthalimide Synthesis, a classic method for preparing primary amines, which are themselves vital intermediates in drug manufacturing. prutor.ai In this reaction, phthalimide is N-alkylated, and the subsequent hydrolysis of the N-alkylated phthalimide, such as this compound, yields a primary amine—in this case, ethylamine. prutor.ai This method is valued for its ability to produce primary amines selectively, avoiding the formation of secondary or tertiary amine byproducts. prutor.ai

The versatility of the phthalimide structure extends to the synthesis of complex drug molecules. For instance, derivatives of this compound are instrumental in creating analogues of thalidomide (B1683933), a compound known for its immunomodulatory effects and investigated for applications in treating cancer and leprosy. nih.govgoogle.comresearchgate.net Research has focused on synthesizing a series of thalidomide and phthalimide ester analogs from precursors like N-(2-bromoethyl)phthalimide to evaluate their antitumor activities. nih.gov Furthermore, the phthalimide moiety is integral to intermediates for cardiovascular drugs, such as in the synthesis of phthalyl Amlodipine. google.com The broader class of N-substituted phthalimide derivatives has been explored for a range of biological activities, including anti-inflammatory, anticonvulsant, and hypoglycemic properties. researchgate.netresearchgate.net

Below is a table summarizing the role of this compound and its derivatives as pharmaceutical intermediates.

Pharmaceutical Class/Target Specific Intermediate/Derivative Application/Significance Reference(s)
Primary AminesThis compoundPrecursor for ethylamine via Gabriel Synthesis prutor.ai
Antitumor AgentsN-(2-bromoethyl)phthalimideStarting material for phthalimide ester analogs with potential antitumor activity nih.gov
ImmunomodulatorsN-PhthaloylglutamineIntermediate in the synthesis of Thalidomide and its analogues google.comresearchgate.net
Cardiovascular DrugsPhthalyl AmlodipineKey intermediate in the synthesis of Amlodipine google.com
General Bioactive CompoundsN-Substituted PhthalimidesScaffolds for developing anti-inflammatory, anticonvulsant, and analgesic agents researchgate.netresearchgate.net

Agrochemical Precursors

In the agricultural sector, this compound and its derivatives are valuable precursors for a variety of agrochemicals, including herbicides, pesticides, fungicides, and plant growth regulators. ontosight.aiamoghchemicals.inchemimpex.comprutor.ai The chemical stability and reactivity of the phthalimide group allow for the synthesis of complex molecules designed to protect crops and enhance yield. justdial.com

Research has demonstrated the utility of specific N-phthaloyl amino acids in crop protection. For example, N-phthaloyl alanine (B10760859) is an important intermediate in the production of fungicides and herbicides, while N-phthaloyl aspartic acid and N-phthaloyl tryptophan are used as building blocks for other crop protection agents. justdial.com Beyond crop protection, certain phthalimide derivatives function as biostimulants. Notably, N-hydroxy ethylphthalimide has been identified as a compound that can stimulate plant growth. nih.gov The application of phthalimide derivatives in agriculture also extends to patented inventions, such as adenine (B156593) derivatives incorporating an this compound structure for specific agricultural uses. google.com

The table below details the application of this compound derivatives as agrochemical precursors.

Agrochemical Type Specific Phthalimide Precursor Function Reference(s)
Herbicides & FungicidesN-Phthaloyl AlanineIntermediate in the synthesis of herbicidal and fungicidal formulations justdial.com
Crop Protection AgentsN-Phthaloyl Aspartic Acid, N-Phthaloyl TryptophanBuilding blocks for various agents that protect crops justdial.com
Plant Growth RegulatorsSubstituted PhthalimidesUsed to regulate and enhance plant growth researchgate.net
BiostimulantsN-Hydroxy EthylphthalimideStimulates plant growth and physiological processes nih.gov
Patented Agricultural AgentsAdenine derivatives with this compound moietySpecialized applications in agriculture google.com

Dyes and Pigments

This compound and its functionalized derivatives are key intermediates in the synthesis of various dyes and pigments. ontosight.aichemimpex.com The phthalimide structure can be chemically modified to create chromophores, the parts of a molecule responsible for its color. One important derivative in this field is 4-Amino-N-ethylphthalimide, which serves as a precursor for a range of disperse dyes. lookchem.comamoghchemicals.in Disperse dyes are non-ionic dyes with low water solubility, making them suitable for coloring synthetic fibers like polyester (B1180765). amoghchemicals.in

The synthesis of azo dyes, a major class of colored compounds characterized by the -N=N- functional group, frequently utilizes phthalimide-based precursors. wikipedia.org Research has shown the synthesis of azo dyes where N-ethyl substituted phthalimides act as the diazo component. researchgate.net A notable example is the use of 4-amino-5-bromo-N-ethyl-phthalimide in a diazotization-coupling reaction to produce vibrant red dyes specifically designed for coloring polyester materials, as detailed in patent literature. google.com The resulting phthalimidylazo dyestuffs exhibit good fastness properties, which are crucial for textile applications. google.com

The following table summarizes the use of this compound derivatives in the production of dyes.

Dye Type This compound Precursor Resulting Color/Application Reference(s)
Disperse Dyes4-Amino-N-ethylphthalimideVarious colors for synthetic fibers (polyester, nylon) lookchem.comamoghchemicals.in
Azo DyesN-Ethyl substituted phthalimidesGeneral precursor for azo chromophores researchgate.net
Phthalimidylazo Dyestuffs4-Amino-5-bromo-N-ethyl-phthalimideRed dyes for polyester materials google.com

Development of this compound Esters and Their Derivatives

Significant research has been dedicated to the synthesis and characterization of novel this compound esters and their derivatives, driven by their potential biological activities. nih.govplos.org A prominent study detailed the synthesis of a series of N-ethyl phthalimide esters by reacting an intermediate, (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate (B1203000), with various substituted benzoic acids. nih.gov This work not only established efficient synthetic routes but also investigated the antioxidant properties of the resulting ester derivatives. nih.govactascientific.com The findings indicated that certain substitutions on the benzoic acid moiety led to compounds with good antioxidant activity. researchgate.netnih.gov

The development of these derivatives is part of a broader effort to create new bioactive compounds based on the phthalimide scaffold. researchgate.net For example, other research has focused on synthesizing phthalimide ester analogs, starting from precursors like N-chloromethylphthalimide, to screen for potential antitumor effects. nih.gov These studies highlight the modularity of the this compound structure, where introducing an ester linkage provides a strategic way to connect different functional groups and explore new chemical and biological properties. nih.gov

The table below presents a selection of synthesized this compound ester derivatives and their observed activities, based on published research.

Derivative Name Starting Materials Key Finding/Activity Reference(s)
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted)benzoates(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate and substituted benzoic acidsSynthesized a series of novel esters; some showed good antioxidant activity researchgate.netnih.govplos.org
Phthalimide Ester 6aN-chloromethylphthalimide and a carboxylic acidFound to be a cytotoxic compound against MCF7 breast cancer cells nih.gov
Phthalimide esters 5a, 6a, 7aN-chloromethylphthalimide or N-(2-bromoethyl)phthalimide and carboxylic acidsPossessed immunosuppressant effects nih.gov

Incorporation into Polymeric Materials

This compound and its derivatives are utilized in materials science for the synthesis of specialty polymers. atomfair.comchemimpex.com The rigid and stable phthalimide group can be incorporated into polymer backbones to enhance specific properties of the resulting material. chemimpex.com For example, the inclusion of phthalimide moieties can improve the thermal stability and mechanical strength of polymers, making them suitable for demanding applications in the automotive and packaging industries. chemimpex.com

One specific derivative, 2-Ethoxycarbonyl-ethyl-phthalimide, has been explicitly used in the production of these high-performance polymers. chemimpex.com Additionally, this compound has been listed as a component in formulations for thermally vanishing materials, which are advanced polymers designed to decompose or disappear under specific thermal conditions. epo.org The ability of related imide structures, such as maleimides, to be polymerized into materials with high thermostability further underscores the value of the imide functional group in polymer chemistry. actascientific.com

Polymer Application Phthalimide Compound Effect on Polymer Properties Reference(s)
Specialty Polymers2-Ethoxycarbonyl-ethyl-phthalimideEnhances thermal stability and mechanical strength chemimpex.com
Thermally Vanishing MaterialsThis compoundComponent in advanced polymer formulations epo.org
General Polymer SynthesisThis compoundBuilding block in material science applications atomfair.comchemimpex.com

Precursors for Organoselenium Compounds

The this compound scaffold serves as a precursor in the synthesis of specific organoselenium compounds. These compounds are of interest due to their unique chemical properties and potential biological activities. acs.orgmdpi.com A key example of this application is the synthesis of N-[2-(Phenylseleno)ethyl]phthalimide. acs.org This compound is created by introducing a selenium-containing functional group onto the ethyl side chain of the this compound structure. The synthesis and characterization of such molecules are important steps in exploring the broader field of organoselenium chemistry. acs.org The interest in creating these molecules is partly driven by the pharmacological properties of other organoselenium compounds like Ebselen, which have been investigated for various therapeutic uses. mdpi.comnih.gov

Components in Redox Flow Batteries and Related Energy Storage Applications

Derivatives of this compound have emerged as promising materials for next-generation energy storage systems, particularly in non-aqueous organic redox flow batteries (RFBs). acs.orgusu.edu RFBs are a type of rechargeable battery where energy is stored in liquid electrolytes, and they are considered promising for large-scale grid energy storage. acs.org

In this context, N-methylphthalimide, a closely related compound, has been extensively studied as a high-performance anolyte (the negative electrolyte). acs.orgusu.edu It exhibits a suitable redox potential for this application, recorded at –1.79 V vs. Ag/Ag+. acs.org The TEMPO/N-methylphthalimide non-aqueous RFB system has been reported with a cell voltage of 1.6 V. usu.edu

Further innovation has led to the development of more complex derivatives, such as N-(α-ferrocenyl)ethylphthalimide and N-ferrocenylphthalimide. osti.gov These compounds have been investigated for their potential use as a "single redox couple," meaning they could potentially function in both the anolyte and catholyte, simplifying battery design. osti.gov The development of these phthalimide-based molecules is a key area of research aimed at creating high-energy-density and stable organic flow batteries. acs.org

The table below highlights the role of phthalimide derivatives in redox flow battery applications.

Compound Role in Battery Reported Cell Voltage/Redox Potential Reference(s)
N-MethylphthalimideAnolyteCell Voltage: 1.6 V (with TEMPO); Redox Potential: -1.79 V vs. Ag/Ag+ usu.eduacs.org
N-(α-ferrocenyl)ethylphthalimideSingle Redox CoupleInvestigated for use in non-aqueous flow batteries osti.gov
N-ferrocenylphthalimideSingle Redox CoupleInvestigated for use in non-aqueous flow batteries osti.gov
N-methylphthalimide (with 2,5-di-tert-butyl-1-methoxy-4-[2'-methoxyethoxy]benzene)AnolyteTheoretical Cell Voltage: 2.30 V acs.org

Advanced Spectroscopic and Structural Characterization in N Ethylphthalimide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Ethylphthalimide. emerypharma.com By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectra provide information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a related this compound derivative, the ethyl group protons and the aromatic protons of the phthalimide (B116566) ring show distinct signals. plos.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbonyl carbons of the imide group resonate at a significantly different frequency compared to the aromatic and aliphatic carbons. plos.org Combining ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure.

Heteronuclear Multiple Quantum Coherence (HMQC) , a two-dimensional NMR technique, is employed to correlate directly bonded proton and carbon atoms. emerypharma.commdpi.com This is particularly useful for unambiguously assigning the signals in both the ¹H and ¹³C spectra, confirming the connectivity within the this compound molecule. emerypharma.commdpi.comhmdb.ca

Table 1: Representative NMR Data for this compound Derivatives
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.1Triplet-CH₃ (Ethyl group)
¹H~3.8Quartet-CH₂- (Ethyl group)
¹H~7.7-7.9MultipletAromatic Protons (Phthalimide ring)
¹³C~14-CH₃ (Ethyl group)
¹³C~38-CH₂- (Ethyl group)
¹³C~123, 132, 134Aromatic Carbons (Phthalimide ring)
¹³C~168C=O (Imide group)

Infrared (IR) Spectroscopy (FTIR, ATR-FTIR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance-FTIR (ATR-FTIR) techniques are utilized in the study of this compound. mdpi.comresearchgate.net

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. nih.gov The most prominent peaks are associated with the carbonyl (C=O) groups of the imide ring, which typically appear as strong absorptions in the region of 1700-1770 cm⁻¹. tandfonline.com Other significant bands include those for C-N stretching of the imide, and C-H stretching and bending vibrations of the ethyl group and the aromatic ring. sonar.chinstanano.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1770 & 1710C=O stretching (asymmetric and symmetric)Imide
~1390C-N stretchingImide
~2975C-H stretching (aliphatic)Ethyl group
~720C-H bending (aromatic)Phthalimide ring

Mass Spectrometry (MS, ES-TOF, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is invaluable for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation patterns.

Electrospray Ionization Time-of-Flight (ES-TOF) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two soft ionization techniques commonly used. nih.govdtic.milfu-berlin.debruker.com These methods are particularly advantageous as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion peak. sigmaaldrich.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (175.19 g/mol ). thermofisher.com

Table 3: Mass Spectrometry Data for this compound
TechniqueIonExpected m/z
ES-TOF/MALDI-TOF[C₁₀H₉NO₂ + H]⁺176.0657

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. nist.govscience-softcon.de This technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores. The phthalimide ring in this compound is a chromophore, and its UV-Vis spectrum exhibits characteristic absorption bands. These absorptions are typically due to π → π* transitions within the aromatic system. The solvent used can influence the position and intensity of these absorption maxima. sonar.ch For instance, a substituted this compound derivative showed absorption maxima at 303 nm and 352 nm in dichloromethane. mdpi.com

Table 4: Representative UV-Vis Absorption Data for this compound Derivatives
Solventλ_max (nm)Transition Type
Dichloromethane~303, 352π → π
Ethanol (B145695)Variesπ → π

X-ray Crystallography and Single Crystal X-ray Diffraction Studies

X-ray crystallography, specifically single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for crystalline compounds like this compound. carleton.edurigaku.compurdue.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. carleton.edu From this pattern, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles, can be determined with high accuracy. plos.orgnih.gov This detailed structural information is crucial for understanding the molecule's conformation and how it packs in the solid state. researchgate.netinonu.edu.tr

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure obtained from X-ray diffraction data. scirp.orgresearchgate.net This analysis maps various properties onto the molecular surface, providing insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces. For this compound, Hirshfeld analysis can reveal how individual molecules interact with their neighbors in the crystal lattice, highlighting the key forces that govern the crystal packing. researchgate.netinonu.edu.trtubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is routinely employed to assess the purity of synthesized this compound. aliyuncs.com By passing a solution of the compound through a column packed with a stationary phase, different components are separated based on their interactions with the stationary and mobile phases. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification. A single, sharp peak in the chromatogram typically indicates a high degree of purity. tandfonline.comnih.govmdpi.com For instance, a certificate of analysis for this compound reported a purity of 99.27% as determined by HPLC. aliyuncs.com

Table 5: HPLC Purity Data for this compound
ParameterValueReference
Purity99.27% aliyuncs.com
Purity>98% mdpi.com

Fluorescence Spectroscopy and Emission Quenching Studies

The photophysical behavior of this compound is characterized by its fluorescence and phosphorescence properties, which are central to its use in mechanistic and synthetic photochemistry. At room temperature in solvents like ethanol or acetonitrile, N-alkylphthalimides, including the ethyl derivative, typically display weak fluorescence, with quantum yields often less than 0.01. clockss.orgresearchgate.net However, under cryogenic conditions (e.g., -196°C in an alcohol matrix), they exhibit strong, broad, and structureless phosphorescence centered around 450 nm, with high quantum yields ranging from 0.4 to 0.7. clockss.orgresearchgate.net This indicates an efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).

The study of fluorescence quenching is crucial for understanding the photochemical reactivity of this compound. Quenching processes often involve the interaction of the excited phthalimide molecule with a ground-state molecule (the quencher), leading to non-radiative deactivation or initiating a chemical reaction. A predominant mechanism is photoinduced electron transfer (PET), where the excited phthalimide acts as an electron acceptor. clockss.org This process can lead to the formation of an exciplex (an excited-state complex) or a solvent-separated radical ion pair, which are key intermediates in many photoreactions. clockss.orggoogle.com The emission characteristics of such exciplexes are often dependent on the electron-donating and accepting strengths of the interacting partners and the polarity of the solvent. google.com

Mechanistic studies have explored the quenching of this compound fluorescence and the reactivity of its excited states with various organic molecules, particularly olefins. For instance, the photoreaction of this compound with cyclohexene (B86901) in methanol (B129727) is postulated to proceed through the triplet (T₁) state. dcu.ie This interaction leads to both a photoreduced phthalimide product and a methanol-trapped addition product. dcu.ie Similarly, early quenching studies with cis-piperylene revealed that the phthalimide efficiently reacts with the quencher, highlighting that the quenching process is a gateway to cycloaddition reactions. clockss.orgdcu.ie These reactions are often rationalized by the formation of a radical ion pair following electron transfer from the olefin to the excited phthalimide. clockss.org

The subtle influence of the N-alkyl substituent is evident in comparative studies. In research on photosensitized C-H fluorination, N-propylphthalimide and N-pentylphthalimide were reactive, whereas this compound gave no reaction under the same conditions. nih.gov This suggests that the specific electronic and steric properties of the N-ethyl group can significantly modulate the reactivity of the phthalimide chromophore.

The table below summarizes key findings from quenching and photochemical studies involving this compound and related N-alkylphthalimides.

Quencher / ReactantProposed Intermediate / MechanismObserved Outcome / Products
Olefins (general)Triplet State, Photoinduced Electron Transfer (PET)Photochemical addition reactions. acs.org
cis-PiperyleneExcited-state complexEfficient reaction with the quencher. clockss.orgdcu.ie
CyclohexeneTriplet State (T₁)Photoreduction product and methanol-trapping product. dcu.ie
ButadieneRadical ion pairIsomeric benzazepinediones (with N-methylphthalimide). clockss.org
Selectfluor®Triplet energy transferNo C-H fluorination reaction observed with this compound. nih.gov

Computational Chemistry and Theoretical Studies on N Ethylphthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a fundamental method for probing the electronic and structural properties of molecules like N-Ethylphthalimide. wikipedia.orgscispace.com This computational approach allows for the detailed analysis of molecular geometries, electronic distributions, and reaction pathways.

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. ntnu.no For this compound and its derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are used to predict structural parameters such as bond lengths and angles. nih.gov These optimized geometries are crucial for understanding the molecule's conformation. udayton.edu

The electronic structure of this compound can be visualized through the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions. In related phthalimide (B116566) structures, negative potentials are often localized over carbonyl oxygen atoms, marking them as sites susceptible to electrophilic attack, while positive potentials are found near N-H protons, indicating likely sites for nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally corresponds to higher stability and lower chemical reactivity. ajchem-a.comchemmethod.com For phthalimide derivatives, the HOMO is often located on the phthalimide portion of the molecule. chemmethod.com A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, suggesting higher reactivity. ajchem-a.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Phthalimide Derivative

Molecular Orbital Energy (eV)
HOMO -6.57
LUMO -1.89
HOMO-LUMO Gap 4.68

Data sourced from a study on a related N-phthalimido-N'-ethyl-thiourea compound, illustrating typical values.

Noncovalent interactions, such as hydrogen bonding and π-π stacking, are critical in determining the supramolecular assembly and crystal structure of this compound derivatives. nih.gov In general, hydrogen bonds involving nitrogen or oxygen are stronger than typical π-π stacking interactions between aromatic rings. researchgate.net These interactions can be visually identified and analyzed using computational tools. researchgate.netmdpi.com π-π stacking occurs when aromatic rings align parallel to each other, which can be in a sandwich or a displaced arrangement, and is driven by a combination of dispersion and dipole-induced dipole forces. libretexts.org These interactions play a significant role in the solid-state architecture of these compounds. nih.govresearchgate.net

DFT calculations are essential for modeling the mechanisms of reactions involving this compound. scirp.org This includes identifying transition state structures, which represent the highest energy point along a reaction coordinate. ccsenet.orgrutgers.edu The characterization of these transition states is confirmed by the presence of a single imaginary frequency in vibrational analysis. ccsenet.org By calculating the energy barriers of these pathways, researchers can predict reaction spontaneity and kinetics. scirp.orgrutgers.edu For instance, negative values for the change in Gibbs free energy and enthalpy indicate a spontaneous and exothermic reaction, respectively. scirp.org

The surrounding solvent can influence the molecular conformation and spectroscopic properties of this compound. lookchem.comsonar.ch Computational methods, such as the Polarizable Continuum Model (PCM), are utilized to simulate these solvent effects. researchgate.net The polarity of the solvent can alter the stability of different conformers and induce shifts in spectroscopic data. lookchem.comsonar.ch For example, theoretical calculations of UV-Vis spectra in different solvents can be compared with experimental results to validate the computational models. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. mpg.dewikipedia.orgarxiv.org It is a valuable tool for calculating excitation energies, which correspond to the absorption of light, and for predicting photophysical properties. wikipedia.orgresearchgate.net

TD-DFT calculations can determine the energies of excited states and are widely used to simulate UV-Vis absorption spectra. rsc.orgsonar.ch By comparing the calculated spectra with experimental data, the electronic transitions can be assigned and understood. researchgate.netsonar.ch For example, TD-DFT can help identify whether an observed absorption band corresponds to a π→π* or n→π* transition, offering a detailed view of the molecule's electronic behavior upon photoexcitation. sonar.ch

Quantitative Structure-Activity Relationship (QSAR) Studies on Phthalimide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. psu.edu By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be instrumental in predicting the activity of new, untested compounds, thereby guiding the design of more potent molecules. psu.edu In the context of phthalimide derivatives, QSAR studies have been employed to elucidate the structural requirements for a range of biological activities, including antiviral, anti-inflammatory, and anxiolytic effects. arkat-usa.orgijcrr.comnih.gov

These studies typically involve the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. arkat-usa.orgnih.gov These descriptors are then correlated with the experimentally determined biological activity of the compounds using statistical methods like multiple linear regression, partial least squares, or more advanced machine learning techniques. psu.eduarkat-usa.org

Another study focusing on the anti-inflammatory activity of N-substituted phthalimides found that the bulkiness of the N-substituted alkyl chain was associated with their biological activity. nih.gov In the realm of anxiolytic activity, a QSAR model for a series of phthalimide derivatives indicated a correlation between the anxiolytic effects and the ionization potential of the compounds. ijcrr.com

Different QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to phthalimide derivatives to create 3D-QSAR models. scienceasia.orgnih.gov These methods provide a three-dimensional representation of the regions around the molecule where modifications are likely to influence biological activity. For example, CoMFA and CoMSIA studies on phthalimide derivatives as HIV-1 reverse transcriptase inhibitors identified the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields for activity. scienceasia.org Similarly, a study on tricyclic phthalimide HIV-1 integrase inhibitors using Hologram QSAR (HQSAR) and CoMFA suggested that bulky groups at specific positions in a phenyl ring could enhance biological activity. nih.gov

The statistical robustness of these QSAR models is typically evaluated using parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov High values for these parameters indicate a strong correlation between the descriptors and the biological activity, and a good predictive ability of the model. arkat-usa.org

Research Findings from QSAR Studies on Phthalimide Derivatives

The following table summarizes key findings from various QSAR studies on phthalimide derivatives, showcasing the diversity of biological activities investigated and the molecular descriptors found to be significant.

Biological Activity InvestigatedQSAR Method(s)Key Findings and Important DescriptorsStatistical Significance (if reported)
HIV-1 Integrase Inhibition Stepwise Multiple RegressionIncreased lipophilicity, presence of halogen substituents on the benzylic aromatic ring, and increased number of rotatable bonds are conducive to activity. Increased molecular branching is detrimental. arkat-usa.org-
HIV-1 Integrase Inhibition HQSAR, CoMFAThe carbonyl-hydroxy-aromatic nitrogen motif positively contributes to activity. Bulky groups in the meta and para positions of the phenyl ring are predicted to increase activity. nih.govnih.govHQSAR: q² = 0.802, r² = 0.972; CoMFA: q² = 0.748, r² = 0.974 nih.govnih.gov
HIV-1 Reverse Transcriptase Inhibition CoMFA, CoMSIASteric, electrostatic, hydrophobic, and hydrogen bond acceptor fields are significant for activity. The best CoMFA model included Highest Occupied Molecular Orbital (HOMO) energies. scienceasia.orgCoMFA: q² = 0.688, r² = 0.996; CoMSIA: q² = 0.629, r² = 0.994 scienceasia.org
Anxiolytic Activity Simple Linear RegressionA good correlation was found between the anxiolytic activity (measured as % open arm entries in an elevated plus-maze) and the ionization potential (IP) of the phthalimide derivatives. psu.eduijcrr.com-
Anti-inflammatory Activity Structure-Activity Relationship (SAR)The bulkiness of the N-substituted alkyl chain is associated with the inhibitory activity against nitric oxide production. nih.gov-

It is important to note that while these studies provide valuable insights into the structure-activity relationships of the broader class of phthalimide derivatives, the specific compound this compound was not explicitly included in the datasets of the referenced studies. However, the general principles derived from this research can be used to infer the potential influence of the ethyl group on the physicochemical properties and, consequently, the biological activity of the molecule.

Advanced Topics and Future Directions in N Ethylphthalimide Research

Development of Novel Catalytic Systems for Phthalimide (B116566) Transformations

The transformation of N-ethylphthalimide is a key step in various synthetic pathways, and the development of efficient catalytic systems is a significant area of research. One of the most fundamental transformations is hydrolysis, which can be performed under acidic or basic conditions to yield ethylamine (B1201723) and phthalic acid. vedantu.com The efficiency of this and other transformations, such as N-alkylation, can be significantly improved using novel catalytic approaches.

Phase transfer catalysis (PTC) has been explored for the N-alkylation of imides under solvent-free conditions, demonstrating a versatile method for preparing derivatives. researchgate.net Furthermore, this compound and its derivatives are integral to more complex catalytic systems. For instance, a manganese(III) porphyrazine complex peripherally substituted with this compound thio-moieties has been synthesized. mdpi.com This complex, when combined with multi-walled carbon nanotubes, creates a hybrid material that acts as an effective catalyst for the electrochemical detection of hydrogen peroxide. mdpi.com

Gold catalysts have also been featured in transformations involving phthalimide structures. While not directly involving this compound, related research on microporous polymer networks containing Au(I) catalysts for enyne cyclization highlights the potential for encapsulating metal catalysts for transforming molecules with similar functional groups. acs.org The development of such heterogeneous catalysts is crucial for creating more stable and reusable systems for phthalimide transformations.

Table 1: Examples of Catalytic Systems and Transformations Involving this compound
TransformationCatalytic System/ConditionsProductsSignificance
HydrolysisAcidic or basic conditionsEthylamine, Phthalic acidFundamental route for amine synthesis (Gabriel synthesis). vedantu.com
N-AlkylationPhase Transfer Catalysis (PTC), K₂CO₃, solvent-freeN-alkylated imidesVersatile and efficient synthesis of imide derivatives. researchgate.net
ElectrocatalysisManganese(III) porphyrazine with this compound substituents on MWCNTsOxidized H₂O₂Development of sensitive biosensors. mdpi.com

In Situ Spectroscopy for Real-time Reaction Monitoring and Mechanistic Elucidation

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The use of in situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur. Techniques such as fast FTIR spectroscopy have been developed to observe microwave-enhanced reactions in real time. researchgate.net This methodology can be applied to study the synthesis and transformations of this compound, providing valuable data on reaction intermediates, rates, and the influence of reaction parameters. Such insights are crucial for elucidating complex mechanistic pathways and for the rational design of more efficient synthetic routes. researchgate.net

Asymmetric Synthesis Utilizing this compound Intermediates

Substituted phthalimides are widely recognized as important chiral building blocks in organic synthesis. plos.orgresearchgate.netnih.gov They serve as key intermediates in the preparation of a wide array of bioactive compounds. nih.gov this compound can act as a precursor in these synthetic strategies. For example, research has demonstrated the one-pot synthesis of chiral, spirocyclic 4-hydantoin-proline derivatives where a derivative of this compound is used as a reactant. doi.org The phthalimide group serves as a robust protecting group for amines, which is a cornerstone of the Gabriel synthesis, allowing for the introduction of chirality elsewhere in the molecule before its removal. fiveable.me The development of new methods for the asymmetric transformation of this compound intermediates is a promising avenue for accessing novel, enantiomerically pure compounds.

Integration of Phthalimide Scaffolds in Supramolecular Chemistry and Self-Assembly

The planar and aromatic structure of the phthalimide moiety makes it an excellent candidate for constructing complex supramolecular architectures. nih.gov Phthalimide derivatives engage in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, which drive the self-assembly of molecules into well-defined structures. nih.govresearchgate.net

Research into pyridone-based phthalimide "fleximers" has shown how these molecules can crystallize with multiple independent molecules in the asymmetric unit, held together by a network of intermolecular contacts. acs.org Specifically, a novel fleximer, ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate, demonstrates how the phthalimide group contributes to the formation of complex 3D structures through self-assembly. acs.org The ability to control these interactions is key to designing new materials with tailored properties and functions, positioning this compound derivatives as valuable components in the field of crystal engineering and supramolecular chemistry. researchgate.net

Role of this compound in Functional Materials Science Beyond Energy Storage

The utility of this compound extends beyond its role as a synthetic intermediate into the realm of functional materials science. atomfair.com Researchers have incorporated the this compound moiety into various polymeric structures to create materials with specific properties. For example, it has been used as a terminating agent for living polymers, such as in the modification of cis-1,4-polybutadiene. google.com

Furthermore, copolymers containing phthalimide acrylate (B77674) derivatives have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. charusat.edu.in In another application, a novel manganese(III) porphyrazine featuring this compound substituents was synthesized and deposited on multi-walled carbon nanotubes. mdpi.com This hybrid material demonstrated significant electrocatalytic performance, enabling the sensitive detection of hydrogen peroxide and forming the basis for a glucose biosensor. mdpi.com These examples underscore the potential of this compound as a building block for advanced functional materials with applications in healthcare and diagnostics.

Exploration of Photochemical Applications in Organic Synthesis and Beyond

The photochemistry of phthalimides is a rich and extensively studied field, offering powerful tools for C-C bond formation and the synthesis of complex molecules. photobiology.com The phthalimide chromophore can undergo a variety of photochemical transformations, which are broadly classified into three main types: H-abstraction, cycloaddition, and single electron transfer (SET). irb.hr N-alkylphthalimides, such as this compound, are potent oxidants in their excited states and readily participate in SET reactions with suitable electron donors. acs.orgclockss.org

These photoreactions have been harnessed for various synthetic applications. For example, the irradiation of this compound in the presence of olefins can lead to addition products, with the reaction pathway often influenced by the solvent. clockss.orgdcu.ie Photoinduced SET reactions of phthalimides have been used to synthesize a variety of N-heterocycles and macrocyclic structures. photobiology.comacs.org Interestingly, in the context of photoinduced C-H fluorination, this compound was found to be unreactive, while longer N-alkyl chains underwent fluorination at positions away from the phthalimide group, suggesting that the reactivity is tunable by the nature of the N-substituent. beilstein-journals.org

Table 2: Photochemical Reactions and Applications of N-Alkylphthalimides
Reaction TypeReactantsKey IntermediatesProductsReference
Single Electron Transfer (SET)N-Alkylphthalimide, Electron Donor (e.g., α-silyl ethers)Radical ion pairCyclized N-heterocycles acs.org
Photodecarboxylative AdditionN-Methylphthalimide, Potassium CarboxylatesRadical intermediatesHydroxy phthalimidines photobiology.com
PhotoadditionThis compound, Cyclohexene (B86901), Methanol (B129727)Triplet state intermediateMethanol-trapping and photoreduced products clockss.orgdcu.ie
Intramolecular SETN-(selenoalkyl)-phthalimidesBiradicalsSelenium-containing heterocycles rsc.org

Investigation of Substituted this compound Derivatives for Tunable Reactivity

Modifying the structure of this compound by introducing substituents onto the phthalimide ring or the ethyl group provides a powerful strategy for tuning its chemical and physical properties. This approach allows for the rational design of molecules with tailored reactivity and functionality.

For example, a series of novel this compound esters were synthesized and characterized for their antioxidant properties, demonstrating that the addition of different ester groups to the core structure can modulate biological activity. plos.orgnih.gov In another study, 4-amino-N-ethylphthalimide was synthesized as an intermediate for creating 2-hydroxy-Schiff bases. sonar.ch These resulting compounds exhibit interesting tautomeric behavior and sensitivity to their solvent environment, making them candidates for new fluorescent probes and sensors. sonar.ch The synthesis of a manganese porphyrazine complex with eight this compound substituents further illustrates how these derivatives can be used to construct complex, functional macrocycles for applications in catalysis and materials science. mdpi.com The ability to systematically alter the substitution pattern of this compound opens up vast possibilities for developing new compounds with precisely controlled reactivity and function.

Table 3: Examples of Substituted this compound Derivatives and Their Applications
Derivative NameSubstitution PatternKey Feature/ApplicationReference
This compound EstersEster groups attached via a methylene (B1212753) spacer to the nitrogenInvestigated for antioxidant activity plos.orgnih.gov
4-Amino-N-ethylphthalimideAmino group at the 4-position of the phthalimide ringIntermediate for fluorescent 2-hydroxy-Schiff bases sonar.ch
2,3,7,8,12,13,17,18-Octakis[(this compound)thio]porphyrazinato manganese(III) chlorideThis compound thio-groups on a porphyrazine macrocycleElectrocatalyst for H₂O₂ detection mdpi.com
4-Nitro-N-ethylphthalimideNitro group at the 4-position of the phthalimide ringIntermediate in the synthesis of 4-amino-N-ethylphthalimide sonar.ch

Q & A

Q. What are best practices for documenting synthetic procedures to meet journal standards?

  • Methodological Answer :
  • Detail : Specify equipment (e.g., Schlenk line for air-sensitive steps), purification methods (column chromatography gradients), and spectral acquisition parameters .
  • IUPAC Compliance : Use systematic nomenclature and report % yields, enantiomeric excess (if applicable) .
  • Ethics : Disclose funding sources and conflicts of interest per ICMJE guidelines .

Advanced Methodological Challenges

Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) in studies of this compound’s biological effects?

  • Methodological Answer :
  • Workflow : Combine LC-MS/MS for metabolite profiling with SILAC-based proteomics .
  • Data Integration : Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to identify correlated pathways .
  • Validation : Confirm hits with orthogonal assays (e.g., CRISPR knockdowns) .

Q. What approaches mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Methodological Answer :
  • QC Protocols : Implement in-process checks (e.g., TLC monitoring) and final product validation via DSC for polymorph analysis .
  • Scale-Up Considerations : Use QbD (Quality by Design) principles to define critical process parameters .

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N-Ethylphthalimide

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